

Application Note: AT-127 Cell-Based Assay Protocol

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Compound of Interest

Compound Name: AT-127

Cat. No.: B11931660

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The sigma-2 receptor, identified as the transmembrane protein 97 (TMEM97), is a promising therapeutic target for a variety of diseases, including cancer and neurodegenerative disorders. [1][2][3] It is often overexpressed in proliferating tumor cells, making it a valuable biomarker. [2] Modulators of the sigma-2 receptor can influence key cellular pathways involved in oxidative stress, autophagy, and amyloid-beta toxicity. [3][4] **AT-127** is a novel small molecule modulator of the sigma-2 receptor. This application note provides a detailed protocol for a cell-based assay to characterize the functional activity of **AT-127**. The described assays, focusing on cell viability and caspase-3 activation, are standard methods for defining the agonist or antagonist properties of sigma-2 receptor ligands. [5]

Data Presentation

The following table summarizes the quantitative data obtained from the cell-based assays, comparing the potency of **AT-127** to the known sigma-2 receptor agonist, Siramesine.

Compound	Cell Viability (EC50, μ M)	Caspase-3 Activation (EC50, μ M)
AT-127	15.2	18.5
Siramesine (Control)	10.8	12.3

Experimental Protocols

This section details the methodologies for the key experiments to assess the functional activity of **AT-127**.

1. Cell Viability Assay (ATP-Based Luminescence Assay)

This assay determines the effect of **AT-127** on the viability of cancer cell lines that express the sigma-2 receptor, such as the human melanoma cell line MDA-MB-435 or the mouse breast cancer cell line EMT-6.^[5] A decrease in cell viability is indicative of cytotoxic effects, which is a characteristic of sigma-2 receptor agonists.^{[2][5]}

Materials and Reagents:

- MDA-MB-435 or EMT-6 cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **AT-127**
- Siramesine (positive control)
- DMSO (vehicle control)
- 96-well clear bottom black polystyrene microplates
- ATP-based luminescence cell viability assay kit
- Luminometer

Protocol:

- **Cell Culture:** Culture MDA-MB-435 or EMT-6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

- **Cell Seeding:** Harvest and resuspend the cells in fresh culture medium. Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 μ L of medium. Incubate for 24 hours to allow for cell attachment.
- **Compound Preparation:** Prepare a stock solution of **AT-127** and Siramesine in DMSO. Create a serial dilution of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
- **Cell Treatment:** After 24 hours of incubation, remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **AT-127**, Siramesine, or vehicle control.
- **Incubation:** Incubate the plate for 48 hours at 37°C with 5% CO₂.
- **ATP Measurement:** After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 μ L of the ATP-based luminescence reagent to each well.
- **Luminescence Reading:** Mix the contents of the wells on a plate shaker for 2 minutes to induce cell lysis. Measure the luminescence using a luminometer.[6]
- **Data Analysis:** Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the concentration-response curve and determine the EC₅₀ value.

2. Caspase-3 Activity Assay

This assay measures the activation of caspase-3, a key effector caspase in the apoptotic pathway. Activation of caspase-3 is a hallmark of apoptosis induced by sigma-2 receptor agonists.[5]

Materials and Reagents:

- MDA-MB-435 or EMT-6 cells
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- **AT-127**

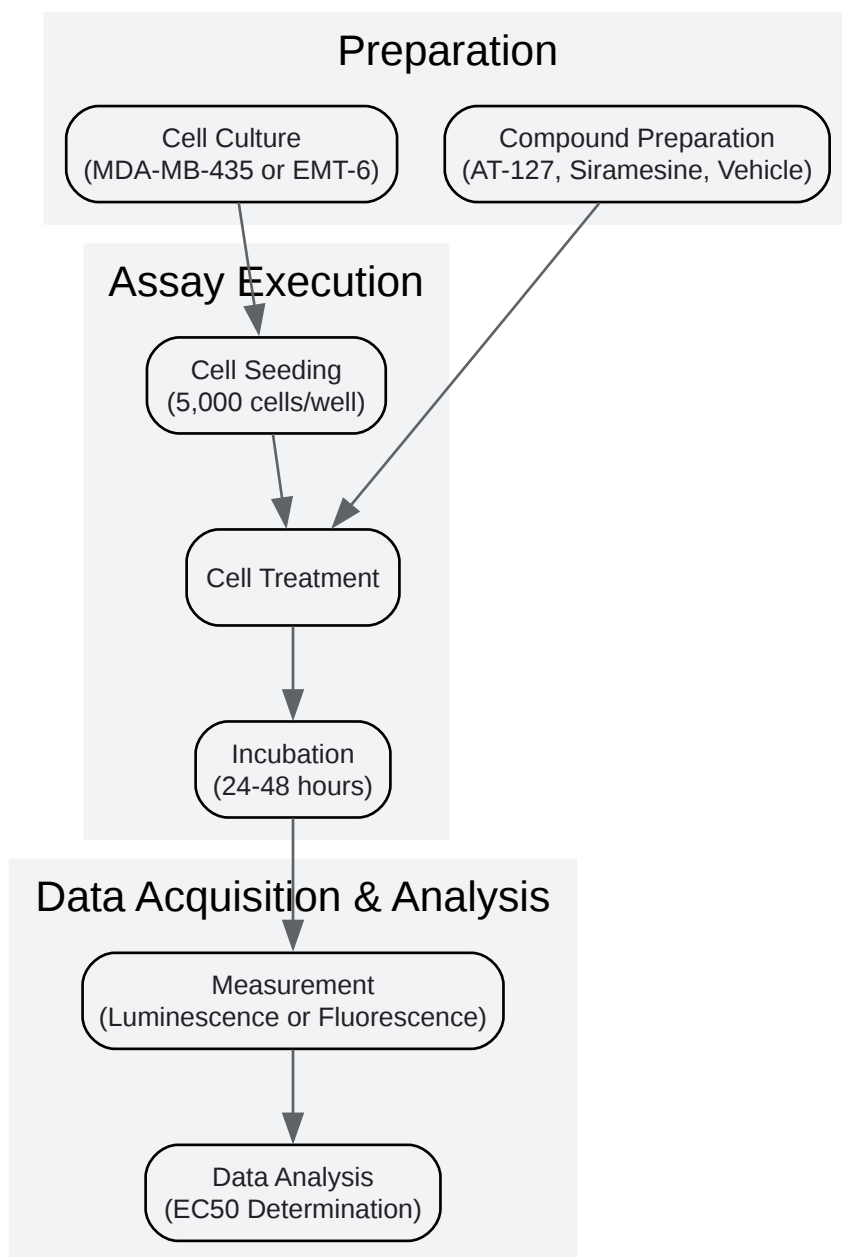
- Siramesine (positive control)
- DMSO (vehicle control)
- 96-well plates
- Caspase-3 colorimetric or fluorometric assay kit
- Microplate reader

Protocol:

- Cell Culture and Seeding: Follow steps 1 and 2 of the cell viability assay protocol.
- Compound Preparation and Treatment: Follow steps 3 and 4 of the cell viability assay protocol.
- Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
- Cell Lysis: After incubation, centrifuge the plate and remove the supernatant. Add cell lysis buffer provided in the caspase-3 assay kit to each well. Incubate on ice for 10 minutes.
- Caspase-3 Activity Measurement: Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours, protected from light.
- Absorbance/Fluorescence Reading: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
- Data Analysis: Calculate the fold-increase in caspase-3 activity for each treatment compared to the vehicle control. Plot the concentration-response curve and determine the EC₅₀ value.

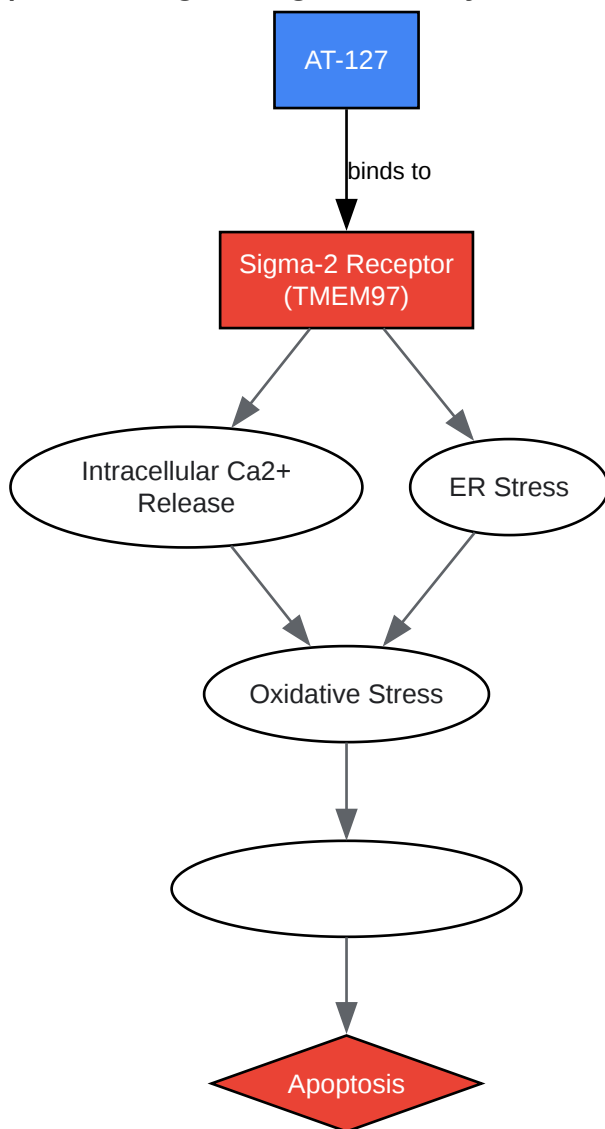
Mandatory Visualization

Experimental Workflow for AT-127 Cell-Based Assay

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Caption: Workflow of the cell-based assay for **AT-127**.

Proposed Signaling Pathway of AT-127



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Caption: Signaling cascade initiated by **AT-127**.

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